Sodium hexachloroplatinate(IV) hexahydrate (Na2PtCl6·6H2O) is a highly soluble, non-acidic platinum(IV) salt widely procured as a premium precursor for heterogeneous catalysts, nanomaterials, and analytical standards. Unlike the ubiquitous chloroplatinic acid (H2PtCl6), this neutral sodium salt delivers the stable octahedral [PtCl6]2- anion without introducing severe acidity, making it exceptionally valuable for impregnating acid-sensitive supports such as zeolites and metal-organic frameworks. Furthermore, its unique combination of rapid reduction kinetics and extreme aqueous solubility distinguishes it from other hexachloroplatinate salts, establishing it as a critical material for precision nanoparticle synthesis and the universal baseline reference for 195Pt NMR spectroscopy [1].
Substituting sodium hexachloroplatinate with more common or cheaper platinum sources routinely leads to process failures or compromised material performance. Replacing it with chloroplatinic acid (H2PtCl6) introduces highly corrosive protons that can dealuminate zeolites, degrade basic supports, and alter the reduction kinetics, ultimately doubling the size of synthesized platinum nanoparticles in microemulsion systems [1]. Conversely, attempting to substitute with potassium (K2PtCl6) or ammonium ((NH4)2PtCl6) hexachloroplatinate fails due to their severe insolubility in water, which prohibits the formulation of high-concentration precursor solutions necessary for efficient, high-loading wet impregnation and analytical NMR referencing [2].
In water-in-oil microemulsion synthesis using hydrazine as a reducing agent, the choice of Pt(IV) precursor dictates the final nanoparticle size due to differing reduction rates. Sodium hexachloroplatinate exhibits faster reduction kinetics compared to chloroplatinic acid and ammonium hexachloroplatinate, leading to a higher initial nucleation rate and consequently smaller, more uniform nanoparticles [1].
| Evidence Dimension | Synthesized Pt nanoparticle average diameter |
| Target Compound Data | ~15 nm (using Na2PtCl6) |
| Comparator Or Baseline | ~30 nm (using H2PtCl6) and ~150 nm (using (NH4)2PtCl6) |
| Quantified Difference | 50% reduction in size vs. H2PtCl6; 90% reduction vs. ammonium salt |
| Conditions | Hydrazine reduction in AOT water-in-oil microemulsion |
Procuring the sodium salt enables the synthesis of finer platinum nanoparticles, maximizing the electrochemically active surface area for catalytic applications.
For industrial catalyst preparation via wet impregnation, precursor solubility dictates the maximum metal loading achievable per impregnation cycle. Sodium hexachloroplatinate is highly soluble in water, readily forming solutions exceeding 1.2 M. In stark contrast, the potassium analog (K2PtCl6) is poorly soluble, limiting its utility in high-concentration liquid-phase processes[1].
| Evidence Dimension | Aqueous solubility at 25 °C |
| Target Compound Data | Highly soluble (routinely formulated at >1.2 M / >600 g/L for standard solutions) |
| Comparator Or Baseline | K2PtCl6 (0.89 g/100 mL, approx. 0.018 M) |
| Quantified Difference | >60-fold higher molar solubility for the sodium salt |
| Conditions | Aqueous dissolution at standard ambient temperature and pressure (25 °C) |
High solubility allows manufacturers to achieve target platinum loadings in fewer impregnation steps, reducing solvent waste and processing time.
Chloroplatinic acid (H2PtCl6) is the most common platinum precursor but is highly acidic, which can cause dealumination in zeolites or structural collapse in basic metal-organic frameworks (MOFs) during wet impregnation. Sodium hexachloroplatinate acts as a neutral salt alternative, providing the same [PtCl6]2- coordination sphere without the destructive proton concentration, preserving the microporous architecture of sensitive supports [1].
| Evidence Dimension | Solution acidity and support degradation risk |
| Target Compound Data | Na2PtCl6 (Neutral salt, pH > 5 in typical aqueous solutions) |
| Comparator Or Baseline | H2PtCl6 (Strong acid, pH < 1 at equivalent concentrations) |
| Quantified Difference | Elimination of excess protons (H+) during impregnation |
| Conditions | Aqueous precursor solutions used for porous support impregnation |
Selecting the sodium salt prevents the acid-catalyzed degradation of advanced catalytic supports, ensuring higher final catalyst stability and surface area.
In analytical chemoinformatics and coordination chemistry, precise chemical shift calibration is mandatory. A 1.2 M solution of sodium hexachloroplatinate in D2O is the universally accepted 0 ppm reference standard for 195Pt NMR. Other platinum salts lack the requisite combination of high aqueous solubility and chemical shift stability to serve as the baseline [1].
| Evidence Dimension | 195Pt NMR Chemical Shift Reference Standard |
| Target Compound Data | 1.2 M Na2PtCl6 in D2O (Defined as 0 ppm baseline) |
| Comparator Or Baseline | Other Pt complexes (Used as relative shifts, not baselines) |
| Quantified Difference | Sole compound universally recognized for 0 ppm calibration |
| Conditions | 195Pt Nuclear Magnetic Resonance spectroscopy in D2O |
Analytical laboratories must procure this exact compound to ensure their platinum NMR characterizations align with global literature standards.
Due to its neutral pH profile compared to chloroplatinic acid, sodium hexachloroplatinate is the preferred precursor for depositing platinum onto zeolites, basic metal oxides, and metal-organic frameworks (MOFs). It prevents structural dealumination and pore collapse during the wet impregnation phase[1].
Leveraging its rapid reduction kinetics, this compound is ideal for microemulsion and colloidal synthesis workflows where achieving a highly uniform, ultra-small nanoparticle size (e.g., ~15 nm) is critical for maximizing electrocatalytic surface area [2].
Because of its extreme aqueous solubility and stable chemical shift, a 1.2 M solution of sodium hexachloroplatinate in D2O is the mandatory procurement choice for laboratories requiring a 0 ppm reference standard for 195Pt NMR spectroscopy [3].
Corrosive;Acute Toxic;Irritant;Health Hazard